Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2)
Description
Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO₂) (compound 2 in ) is a linear peptide analog modified with a 4-nitrophenylalanine (Phe(4-NO₂)) residue at the fifth position from the N-terminal. Synthesized via solid-phase Fmoc chemistry, it demonstrated exceptional inhibitory potency against active c-Src tyrosine kinase, with an IC₅₀ of 0.53 μM . The incorporation of the nitro group at this position was critical for enhancing binding affinity, likely due to electronic effects or steric interactions with the kinase active site. This peptide belongs to a broader class of nitropeptides designed to target oncogenic signaling pathways, particularly those involving Src kinase, which is implicated in cancer metastasis and proliferation .
Properties
Molecular Formula |
C44H58N8O12S |
|---|---|
Molecular Weight |
923.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C44H58N8O12S/c1-4-25(2)38(51-42(59)37(24-65)46-26(3)53)43(60)49-35(22-29-12-18-32(55)19-13-29)40(57)47-33(7-5-6-20-45)39(56)48-34(21-28-10-16-31(54)17-11-28)41(58)50-36(44(61)62)23-27-8-14-30(15-9-27)52(63)64/h8-19,25,33-38,54-55,65H,4-7,20-24,45H2,1-3H3,(H,46,53)(H,47,57)(H,48,56)(H,49,60)(H,50,58)(H,51,59)(H,61,62)/t25?,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
FNBOPWDKOOFHTM-LBNFHWTGSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CS)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O)NC(=O)C(CS)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of peptides like Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: The nitro group on phenylalanine can be reduced to an amino group.
Substitution: The hydroxyl group on tyrosine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for cysteine oxidation.
Reduction: Catalytic hydrogenation or zinc in acetic acid can reduce the nitro group.
Substitution: Nucleophiles like alkyl halides can react with the hydroxyl group on tyrosine.
Major Products
Oxidation: Formation of cystine through disulfide bonds.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of alkylated tyrosine derivatives.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
The synthesis of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) involves modifications to the peptide backbone to enhance its biological activity. Research has demonstrated that structural variations can significantly impact the peptide's potency as an inhibitor of specific enzymes. For instance, the incorporation of 4-nitrophenylalanine at strategic positions within the peptide sequence has been shown to enhance inhibitory potency against Src kinase, a critical enzyme in cell signaling pathways associated with cancer progression .
Key Findings:
- Inhibitory Potency : The peptide Ac-CIYKF(4-NO2)Y exhibited an IC50 value of 0.53 µM, indicating strong inhibitory activity compared to the parent compound Ac-CIYKYY, which had an IC50 of 400 µM .
- Importance of Functional Groups : The presence of nitro groups in the amino acid side chains is crucial for enhancing the inhibitory effects, as demonstrated by various analogs where substitutions led to significant changes in activity .
Biological Activities
Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) has been investigated for its biological activities beyond enzyme inhibition. Studies indicate its potential roles in:
- Antioxidant Activity : Peptides containing tyrosine residues have shown promise in antioxidant assays, suggesting that Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) may contribute to cellular protection against oxidative stress .
- Anticancer Properties : Due to its ability to inhibit Src kinase, this peptide could be explored further as a therapeutic agent in cancer treatment. Src kinase is often overactive in various cancers, making its inhibition a valuable strategy .
Therapeutic Applications
The unique properties of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) position it as a candidate for therapeutic development in several areas:
- Cancer Therapy : Given its role as a Src kinase inhibitor, there is potential for this peptide in targeted cancer therapies aimed at inhibiting tumor growth and metastasis .
- Neuroprotective Agents : The antioxidant properties may also render it useful in developing treatments for neurodegenerative diseases where oxidative stress is a contributing factor .
Case Studies and Research Insights
Several studies provide insights into the effectiveness and applicability of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2):
- Src Kinase Inhibition Study : A study focused on modifying the peptide structure to enhance Src kinase inhibition found that certain modifications led to substantial increases in potency, indicating that careful design can yield effective inhibitors for therapeutic use .
- Antioxidant Research : Investigations into the antioxidant capabilities of tyrosine-containing peptides revealed that modifications can enhance their protective effects against oxidative damage, suggesting potential applications in formulations aimed at reducing oxidative stress-related diseases .
- Molecular Docking Studies : Computational studies have been utilized to predict the binding affinities of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) with target proteins, providing a theoretical framework for understanding its interactions and guiding future experimental designs .
Mechanism of Action
The mechanism of action of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) involves its interaction with specific molecular targets. The nitro group on phenylalanine can participate in redox reactions, while the cysteine residue can form disulfide bonds, affecting protein structure and function. The peptide can also interact with enzymes and receptors, modulating their activity and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Modifications in Peptide Analogs
The inhibitory potency of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO₂) was compared to other linear and conformationally constrained peptides (Table 1). Key findings include:
Key Observations :
Nitro Group Superiority: Peptides with Phe(4-NO₂) (e.g., 2, 5, 12) consistently outperformed halogen-substituted analogs (e.g., 13, 14) and the parent peptide (1) in IC₅₀ values. The nitro group’s electron-withdrawing nature may enhance binding through polar interactions or π-stacking in the kinase pocket .
Positional Sensitivity: The nitro group’s inhibitory effect was highly position-dependent. For example, compound 2 (Phe(4-NO₂) at position 5) showed 20-fold higher potency than compound 6 (Phe(4-NO₂) at position 7), indicating that spatial alignment with the kinase active site is critical .
Cross-Class Comparisons with Other Nitro-Containing Compounds
The nitro group’s role in bioactivity varies across compound classes:
Critical Insights :
- Therapeutic Context Matters : While nitro groups enhance kinase inhibition (e.g., 2 ) and antiproliferative effects (e.g., 12k ), they may reduce activity in antifungal contexts (e.g., E7 ) due to target-specific steric clashes or metabolic instability .
- Substituent Position: In thiadiazole derivatives, a para-nitro group (4-NO₂) improved antifungal activity, whereas ortho or meta positions (e.g., E5, E6) were detrimental, aligning with the positional sensitivity seen in peptide analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
